REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([O:8][C:9]2[CH:10]=[C:11]3[C:16](=[CH:17][CH:18]=2)[C:15]([C:19](O)=[O:20])=[CH:14][CH:13]=[CH:12]3)[CH:5]=[CH:4][N:3]=1.CCN(CC)CC.[F:29][C:30]1[CH:36]=[CH:35][C:33]([NH2:34])=[CH:32][C:31]=1[C:37]([F:40])([F:39])[F:38].CCCP(=O)=O>CN(C=O)C.CN(C1C=CN=CC=1)C>[F:29][C:30]1[CH:36]=[CH:35][C:33]([NH:34][C:19]([C:15]2[C:16]3[C:11](=[CH:10][C:9]([O:8][C:6]4[CH:5]=[CH:4][N:3]=[C:2]([NH2:1])[N:7]=4)=[CH:18][CH:17]=3)[CH:12]=[CH:13][CH:14]=2)=[O:20])=[CH:32][C:31]=1[C:37]([F:38])([F:39])[F:40]
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Name
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6-(2-amino-pyrimidin-4-yloxy)-naphthalene-1-carboxylic acid
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Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
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NC1=NC=CC(=N1)OC=1C=C2C=CC=C(C2=CC1)C(=O)O
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Name
|
|
Quantity
|
12.8 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
1.41 mL
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Type
|
reactant
|
Smiles
|
FC1=C(C=C(N)C=C1)C(F)(F)F
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Name
|
propylphosphonic anhydride
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Quantity
|
11 mL
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Type
|
reactant
|
Smiles
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CCCP(=O)=O
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
490 mg
|
Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Type
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CUSTOM
|
Details
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The mixture is stirred for 1 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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are added
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
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ADDITION
|
Details
|
The residue is diluted with water and EtOAc
|
Type
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CUSTOM
|
Details
|
the aq. phase is separated off
|
Type
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EXTRACTION
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Details
|
extracted twice with EtOAc
|
Type
|
WASH
|
Details
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The organic layers are washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Column chromatography (SiO2; CH2Cl2/EtOAc 2:1→1:1→1:2) and re-crystallization from CH3CN
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)NC(=O)C1=CC=CC2=CC(=CC=C12)OC1=NC(=NC=C1)N)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |